diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate
Description
Diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate is a structurally complex molecule featuring a disulfide (-S-S-) bridge connecting two prop-2-enoate moieties. The diethyl ester groups enhance solubility in organic solvents, making it suitable for synthetic and pharmacological applications.
Properties
Molecular Formula |
C14H16N2O5S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl (E)-3-[3-amino-2-cyano-1-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanyl-3-oxoprop-1-enyl]sulfanylprop-2-enoate |
InChI |
InChI=1S/C14H16N2O5S2/c1-3-20-11(17)5-7-22-14(10(9-15)13(16)19)23-8-6-12(18)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,19)/b7-5+,8-6+ |
InChI Key |
NLFBCYMMUAKCPC-KQQUZDAGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/SC(=C(C(=O)N)C#N)S/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CSC(=C(C#N)C(=O)N)SC=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthetic route for Compound III involves the following steps:
Starting Materials: Ethyl (E)-3-amino-2-cyano-1-(E)-3-ethoxy-3-oxoprop-1-enylsulfanyl-3-oxoprop-1-enylsulfanylprop-2-enoate.
Reaction Conditions: The preparation involves a series of condensation reactions under controlled temperature and pH conditions.
Industrial Production: Industrial production methods for Compound III are not explicitly detailed in the available literature. typical industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Compound III undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
Scientific Research Applications
Compound III has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its inhibitory effects on RGS17, which plays a role in cellular signaling pathways.
Medicine: Potential therapeutic applications due to its inhibitory activity, though further research is needed.
Industry: May be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Compound III involves its interaction with RGS17. By inhibiting RGS17, Compound III affects the G-protein signaling pathways, which are crucial for various cellular processes . This inhibition can lead to changes in cellular responses and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Disulfide and Enaminone Motifs
describes compounds such as (2Z,2′Z)-3,3′-((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(1-phenylprop-2-en-1-one) (e.g., derivatives 3a–3l). These share the disulfide bridge and enaminone (NH–C=O) framework but differ in substituents (e.g., aryl vs. alkyl esters) and stereochemistry (Z vs. E configurations). The target compound’s 3-amino-2-cyano-3-oxopropene core introduces additional electron-withdrawing groups (cyano, carbonyl), which may enhance conjugation and reactivity compared to phenyl-substituted analogues .
Cyano-Containing Propenoate Esters
Methyl/ethyl esters of (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-propenoates () share the cyano and propenoate ester functionalities. However, they lack the disulfide bridge and instead incorporate pyridinyl groups, which influence coordination properties and hydrogen-bonding networks.
Disulfide-Linked Amide Derivatives
Compound 121 from , (2R,2'R)-N,N'-(3,3'-(2,2'-disulfanediylbis(ethane-2,1-diyl)bis(azanediyl))bis(3-oxopropane-3,1-diyl))bis(2,4-bis(tBDMS-oxy)-3,3-dimethylbutanamide) , shares the disulfide and amine-linked carbonyl groups but replaces ester moieties with bulky silyl-protected amides. This substitution likely increases steric hindrance and reduces solubility in polar solvents compared to the diethyl ester in the target compound .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Synthetic Challenges: The target compound’s disulfide bridge and multiple functional groups (cyano, amino, ester) necessitate precise reaction conditions. highlights that disulfide formation often requires mild oxidants (e.g., I₂) or thiol-disulfide exchange, while cyano groups may complicate purification due to polarity .
Similar compounds in undergo cyclization with aromatic amines, implying possible derivatization pathways .
Physicochemical Properties: Compared to phenyl-substituted analogues (), the target’s aliphatic esters likely improve solubility in nonpolar solvents. However, the cyano and amino groups may enhance crystallinity via hydrogen bonding, as seen in hydrogen-bonded networks described in .
Biological Activity
Diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes two prop-2-enoate groups and a disulfide linkage. Its molecular formula is , and it possesses unique chemical properties that may contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of sulfur in the compound suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting cellular signaling.
- Cell Proliferation Modulation : Research has shown that compounds with similar structures can influence cell growth and apoptosis, suggesting that this compound could have similar effects.
Pharmacological Effects
The pharmacological effects of the compound include:
| Effect | Description |
|---|---|
| Anticancer Activity | Potential to inhibit tumor growth in various cancer cell lines. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Anti-inflammatory Effects
A separate investigation published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a 50% decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
